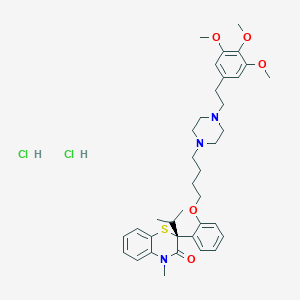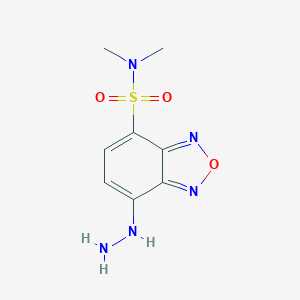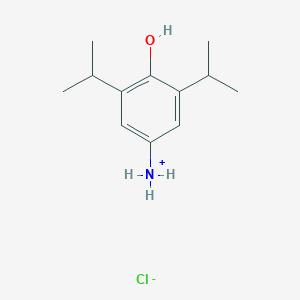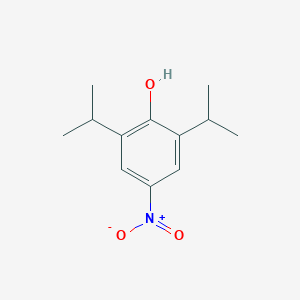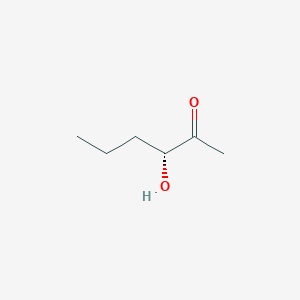![molecular formula C10H13ClO B134929 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride CAS No. 146254-24-2](/img/structure/B134929.png)
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as norbornenone and is a bicyclic organic compound that contains a carbonyl group.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in a number of different chemical reactions. Researchers have used this compound as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride are not well understood, but it is believed to be non-toxic and non-carcinogenic. However, more research is needed to fully understand the potential effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride in laboratory experiments is its high purity and reactivity. This compound can be easily synthesized and purified, making it an ideal starting material for a wide range of organic synthesis reactions. However, one limitation of this compound is that it can be difficult to handle due to its reactivity and potential for explosive decomposition.
Direcciones Futuras
There are many potential future directions for research involving 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride. One area of research that shows promise is the development of new synthetic methods using this compound as a building block. Researchers are also exploring the potential applications of this compound in the development of new pharmaceuticals, agrochemicals, and materials science applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Métodos De Síntesis
The synthesis of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride can be achieved through a number of different methods. One common method involves the reaction between norbornadiene and ozone, followed by treatment with hydrogen peroxide and acetic acid. This method yields a high purity product and is widely used in laboratory settings.
Aplicaciones Científicas De Investigación
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a building block for the synthesis of novel organic compounds. Researchers have used this compound as a starting material for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
Propiedades
Número CAS |
146254-24-2 |
|---|---|
Nombre del producto |
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride |
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h4,6,8H,3,5H2,1-2H3 |
Clave InChI |
OFMPGNCKUYNNHY-UHFFFAOYSA-N |
SMILES |
CC1(C2CC=C(C1C2)C(=O)Cl)C |
SMILES canónico |
CC1(C2CC=C(C1C2)C(=O)Cl)C |
Sinónimos |
Bicyclo[3.1.1]hept-2-ene-2-carbonyl chloride, 6,6-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)




